molecular formula C15H11BrN2O3S2 B2872547 N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896360-02-4

N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2872547
CAS RN: 896360-02-4
M. Wt: 411.29
InChI Key: SFNWNGMIDMJNKF-UHFFFAOYSA-N
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as BMB-4, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer therapy. BMB-4 is a small molecule inhibitor of the protein Hsp90, which is involved in the folding and stabilization of many oncogenic proteins. Inhibition of Hsp90 has been shown to induce the degradation of these oncogenic proteins, leading to cell death in cancer cells.

Scientific Research Applications

Antibacterial Agents

The benzothiazole moiety is a prominent feature in compounds known for their antibacterial properties. Research has shown that derivatives of benzothiazole, such as the compound , can be synthesized and have potential as potent antibacterial agents. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity .

Antitumor Activity

Benzothiazole derivatives are also recognized for their antitumor properties. They act as inhibitors of tyrosine kinase receptors, which are overexpressed in several types of cancers, including breast, ovarian, colon, and prostate cancer. The compound’s structure could be leveraged to develop new antitumor drugs, especially as antiinvasive agents with potential activity against solid tumors, metastatic bone disease, and leukemia .

Antiinflammatory Applications

The antiinflammatory potential of benzothiazole derivatives is another area of interest. Due to the structural versatility of these compounds, they can be designed to target specific inflammatory pathways, offering a promising approach for the treatment of various inflammatory disorders .

Analgesic Properties

Compounds containing the benzothiazole ring have been associated with analgesic effects. This suggests that the compound could be used in the synthesis of new pain-relieving medications, potentially with fewer side effects than current analgesics .

Antidiabetic Effects

The benzothiazole nucleus is present in several compounds with antidiabetic activity. By affecting glucose metabolism and insulin signaling pathways, derivatives of this compound could contribute to the development of novel antidiabetic drugs .

Sedative and CNS Activities

Benzothiazole derivatives have been explored for their central nervous system (CNS) effects, including sedative properties. This compound could be part of research aiming to create new sedatives or drugs to treat CNS disorders .

properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)22-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNWNGMIDMJNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

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